Chemical structure and molecular weight of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc
Chemical structure and molecular weight of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc
An In-depth Technical Guide to N-(4-Amino-5-oxoheptyl)guanidine N'-Boc: Chemical Structure, Physicochemical Properties, and Proposed Synthesis
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, a specialized chemical entity with potential applications in pharmaceutical and biochemical research. Given the limited publicly available data on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a scientifically grounded perspective on its structure, properties, and a plausible synthetic pathway.
Introduction: The Significance of Protected Guanidinium Moieties
The guanidinium group, the functional moiety of the amino acid arginine, plays a crucial role in molecular recognition, catalysis, and various biological processes due to its ability to form strong, delocalized positive charges at physiological pH. In drug development and peptide synthesis, the precise introduction and manipulation of this group are paramount. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive sites to achieve complex molecular architectures.[1][2] N-Boc protected guanidines are stable intermediates that offer enhanced solubility in organic solvents and allow for controlled reactions, making them invaluable in the synthesis of peptide-based therapeutics and other bioactive molecules.[1][3] This guide focuses on a specific Boc-protected guanidine, N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, detailing its molecular characteristics and a proposed synthetic approach.
Molecular Structure and Physicochemical Properties
The chemical structure of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc combines a functionalized heptyl chain with a mono-Boc-protected guanidine group. The systematic name implies a seven-carbon chain featuring a ketone at the 5th position and a primary amine at the 4th position. The entire "4-Amino-5-oxoheptyl" moiety is attached to a nitrogen atom of the guanidine group. The N'-Boc designation indicates that the tert-butoxycarbonyl group is attached to one of the other nitrogen atoms of the guanidine core.
Based on this interpretation, the following structure is proposed:
Caption: Proposed chemical structure of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc.
Physicochemical Data Summary
The following table summarizes the calculated physicochemical properties of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc. These values are derived from its chemical structure and are essential for planning its synthesis, purification, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₄O₃ | Calculated |
| Molecular Weight | 286.37 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | [1] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO | [] |
The molecular formula of the unprotected core, N-(4-Amino-5-oxoheptyl)guanidine, is C₈H₁₈N₄O, with a molecular weight of 186.25 g/mol .[] This compound has been identified as a biosynthetic intermediate.[]
Proposed Synthetic Pathway
Workflow for the Proposed Synthesis
Caption: Proposed workflow for the synthesis of N-(4-Amino-5-oxoheptyl)guanidine N'-Boc.
Detailed Experimental Protocol (Proposed)
This protocol is a theoretical adaptation of established procedures for the synthesis of N,N'-di(Boc)-protected guanidines, which can be modified for a mono-Boc protection strategy.[5][6]
Part 1: Synthesis of 1,4-Diamino-5-oxoheptane (Precursor)
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Starting Material: 4-Amino-5-oxoheptanenitrile (synthesis not detailed here, assumed available).
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Reduction: The nitrile group is selectively reduced to a primary amine using a suitable reducing agent (e.g., Lithium aluminum hydride in THF or catalytic hydrogenation) under controlled temperature conditions to avoid reduction of the ketone.
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Work-up and Purification: The reaction is quenched, followed by an aqueous work-up to isolate the crude 1,4-diamino-5-oxoheptane. Purification is achieved via column chromatography.
Part 2: Selective Guanylation
Causality Behind Experimental Choices: The choice of guanylating agent is critical. A reagent like N-Boc-1H-pyrazole-1-carboxamidine is chosen for its high reactivity with primary amines under mild conditions, which helps in achieving selectivity between the two primary amines of the precursor, favoring the more sterically accessible terminal amine.[5][7]
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Reaction Setup: To a stirred solution of 1,4-diamino-5-oxoheptane (1 equivalent) in a suitable solvent such as acetonitrile (MeCN) at room temperature, add N-Boc-1H-pyrazole-1-carboxamidine (1-1.2 equivalents).[5]
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Isolation and Purification: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with dilute acid and brine to remove any unreacted starting material and by-products. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product, N-(4-Amino-5-oxoheptyl)guanidine N'-Boc, is purified by column chromatography.
Potential Applications in Research and Drug Development
While specific applications for N-(4-Amino-5-oxoheptyl)guanidine N'-Boc have not been reported, its structure suggests several potential uses in biomedical research:
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Building Block in Peptide Synthesis: This molecule can serve as a non-natural amino acid building block to introduce a guanidinium group with a specific spacer and functionality into a peptide sequence.[7] The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols.[2]
-
Enzyme Inhibitor Scaffolds: The combination of a guanidinium group (a common feature in arginine-mimicking enzyme inhibitors) and a ketone (which can act as a covalent warhead or a hydrogen bond acceptor) makes this molecule an interesting scaffold for designing enzyme inhibitors, particularly for proteases.
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Probes for Biochemical Processes: As the parent compound is a biosynthetic intermediate, this Boc-protected version could be used to develop chemical probes to study the enzymes and pathways involved in saxitoxin biosynthesis.[]
Conclusion
N-(4-Amino-5-oxoheptyl)guanidine N'-Boc represents a molecule of significant interest for synthetic and medicinal chemists. While direct experimental data is scarce, its chemical structure and properties can be reliably predicted. The proposed synthetic pathway, based on established and robust chemical transformations, offers a clear roadmap for its preparation. The unique combination of a protected guanidinium group, a primary amine, and a ketone functionality within a flexible heptyl chain makes it a versatile building block for the synthesis of complex peptides, enzyme inhibitors, and biochemical probes. Further research into the synthesis and application of this compound is warranted to explore its full potential in drug discovery and chemical biology.
References
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Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Available at: [Link]
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Chem-Impex. N-Boc-guanidine. Available at: [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Organic Letters, 9(16), 2971–2974. Available at: [Link]
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Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. Available at: [Link]
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Luedtke, N. W., & Schepartz, A. (2003). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. ORCA - Cardiff University. Available at: [Link]
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Paprocka, R., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8943. Available at: [Link]
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Jahani, M., et al. (2015). Guanidine Hydrochloride as an Organocatalyst for N-Boc Protection of Amino Groups. ChemInform, 46(6). Available at: [Link]
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